molecular formula C19H20F3N3O2 B3644998 1-[4-(4-morpholinylcarbonyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

1-[4-(4-morpholinylcarbonyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B3644998
M. Wt: 379.4 g/mol
InChI Key: LJFXTTHMKFWCFR-UHFFFAOYSA-N
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Description

The compound “1-[4-(4-morpholinylcarbonyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole” is a complex organic molecule. It contains an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. This core is substituted with a phenyl ring bearing a morpholinylcarbonyl group at the 4-position and a trifluoromethyl group at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indazole core provides a rigid, planar structure, while the phenyl ring and the morpholinylcarbonyl group add additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The indazole core, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely result in a relatively high boiling point and low solubility in water .

Scientific Research Applications

Synthesis and Structure

  • Compounds related to 1-[4-(4-Morpholinylcarbonyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole have been synthesized using various methods. For example, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was synthesized by condensing specific isocyanato compounds with amines and cyclization with hydrazine hydrate, followed by crystal structure determination (Ji et al., 2018).

Antitumor Activity

  • Various derivatives of this compound exhibit significant antitumor activities. For instance, compounds synthesized similar to the title compound have shown distinct inhibitory capacities against proliferation of cancer cell lines like A549 and BGC-823 (Ji et al., 2018).

Crystallography and Molecular Structure

  • The crystal structures of these compounds have been analyzed, revealing details about their molecular arrangement and potential for interaction with biological targets. These studies include determination of space groups and lattice parameters, contributing to a deeper understanding of their chemical behavior and potential for drug development (Lu et al., 2020).

Biochemical Interactions and Potential Applications

  • Research on similar compounds includes the study of their interaction mechanisms with biological targets such as cancer cells, providing insights into their potential therapeutic applications. For instance, detailed studies on binding energies, molecular interactions, and inhibitory capacities against specific cell lines are part of this research area (Lu et al., 2020).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it exhibits promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

morpholin-4-yl-[4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c20-19(21,22)17-15-3-1-2-4-16(15)25(23-17)14-7-5-13(6-8-14)18(26)24-9-11-27-12-10-24/h5-8H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFXTTHMKFWCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)N4CCOCC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-[(4-iodophenyl)carbonyl]morpholine (1.90 g, 6.0 mmol), 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (1.14 g, 6.0 mmol), copper (I) oxide (10 mol %, 0.6 mmol, 86 mg), N,N-dimethylglycine (20 mol %, 1.2 mmol, 124 mg), and cesium carbonate (12.0 mmol, 3.91 g) in dimethylsulfoxide (16 ml) was stirred in an oilbath heated at 130° C. for 24 h under argon and then allowed to cool to room temperature. The reaction mixture was partitioned between dichloromethane (30 ml) and water (30 ml). The organic layer was separated and dried over sodium sulphate. The solvent was removed by rotary evaporation to give a dark brown residue that was added to a 20 g isolute pre-packed silica column and eluted from 0-50% ethyl acetate in petroleum ether to give the title compound as a brown gum (1.86 g, 82%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
124 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
86 mg
Type
catalyst
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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